molecular formula C15H18N4O2 B10915665 cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] CAS No. 1020059-00-0

cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone]

Cat. No.: B10915665
CAS No.: 1020059-00-0
M. Wt: 286.33 g/mol
InChI Key: ILXDYYDTIXSABN-UHFFFAOYSA-N
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Description

Cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] is an organic compound characterized by a cyclopropane core flanked by two 1,3-dimethyl-1H-pyrazol-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] typically involves the following steps:

    Formation of the Cyclopropane Core: The cyclopropane core can be synthesized through the reaction of a suitable precursor, such as a dihalocyclopropane, with a strong base.

    Attachment of Pyrazole Groups: The 1,3-dimethyl-1H-pyrazol-4-yl groups are introduced via a condensation reaction between the cyclopropane core and 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, where nucleophiles replace hydrogen atoms, forming substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

Cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-diylbis[(1H-pyrazol-4-yl)methanone]: Lacks the dimethyl groups on the pyrazole rings.

    Cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-imidazol-4-yl)methanone]: Contains imidazole rings instead of pyrazole rings.

Uniqueness

Cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] is unique due to the presence of both the cyclopropane core and the dimethyl-substituted pyrazole rings. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Biological Activity

Cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] (CAS Number: 1020059-00-0) is a synthetic compound belonging to the class of pyrazole derivatives. The unique cyclopropane structure combined with pyrazole moieties suggests potential biological activities that warrant detailed exploration. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of 286.33 g/mol. The compound features a cyclopropane ring bonded to two pyrazole groups, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC15H18N4O2C_{15}H_{18}N_{4}O_{2}
Molecular Weight286.33 g/mol
CAS Number1020059-00-0

Synthesis

The synthesis of cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Cyclopropane Framework : This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
  • Synthesis of Pyrazole Moieties : Pyrazoles can be synthesized via the reaction of hydrazine derivatives with suitable carbonyl compounds.
  • Coupling Reaction : The final step involves coupling the pyrazole derivatives with the cyclopropane core to yield the target compound.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Cyclopropane derivatives have been noted for their antimicrobial properties. In one study, related pyrazole compounds demonstrated effective inhibition against various bacterial strains through mechanisms involving cell membrane disruption and interference with metabolic pathways .

Anticancer Potential

The anticancer activity of similar pyrazole derivatives has been documented extensively. For example, compounds containing pyrazole rings have shown selective cytotoxicity against tumor cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cancer progression.

Study 1: Antioxidant Evaluation

In a comparative study, cyclopropane-based pyrazole derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays. Results indicated that these compounds exhibited a significant reduction in DPPH radical concentration, demonstrating their potential as effective antioxidants.

Study 2: Antimicrobial Testing

A series of tests were conducted on synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as antimicrobial agents.

The biological activity of cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone] is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with cell growth and apoptosis.

Properties

CAS No.

1020059-00-0

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

[1-(1,3-dimethylpyrazole-4-carbonyl)cyclopropyl]-(1,3-dimethylpyrazol-4-yl)methanone

InChI

InChI=1S/C15H18N4O2/c1-9-11(7-18(3)16-9)13(20)15(5-6-15)14(21)12-8-19(4)17-10(12)2/h7-8H,5-6H2,1-4H3

InChI Key

ILXDYYDTIXSABN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)C2(CC2)C(=O)C3=CN(N=C3C)C)C

Origin of Product

United States

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